Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate
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Overview
Description
The compound “Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,3-dichlorophenyl group and a 7-oxoheptanoic acid group. The 2,3-dichlorophenyl group is a phenyl ring with two chlorine atoms attached at the 2nd and 3rd positions. The 7-oxoheptanoic acid is a seven-carbon chain with a ketone group at the 7th position and a carboxylic acid group at the end, which forms an ester with an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and a seven-carbon chain with a ketone group and an ester group . The exact three-dimensional structure would depend on the spatial arrangement of these groups and could potentially exist as different stereoisomers.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups (like the ketone and ester groups) and the chlorine substituents on the phenyl ring could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties :
- Ballini et al. (1991) demonstrated a method to synthesize ethyl 7-oxoheptanoate, showcasing its relevance in chemical synthesis (Ballini, Marcantoni, & Petrini, 1991).
- Takeda, Amano, and Tsuboi (1977) highlighted the use of ethyl 2-acetoxy-3-oxoheptanoate in producing key intermediates for other compounds (Takeda, Amano, & Tsuboi, 1977).
Intermediate in Pharmaceutical Synthesis :
- Xin-zhi Chen (2006) described the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a pharmaceutical compound (Chen Xin-zhi, 2006).
- Kiely (1991) explored the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a complex chemical process involving ethyl derivatives (Kiely, 1991).
Advanced Material Research :
- Vogt et al. (2013) studied two polymorphic forms of an ethyl compound related to ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate, showing its importance in the development of advanced materials (Vogt, Williams, Johnson, & Copley, 2013).
- Tokuda, Watanabe, and Itoh (1978) investigated photochemical reactions of similar ethyl compounds, indicating its potential in developing new photochemical processes (Tokuda, Watanabe, & Itoh, 1978).
Biological and Medicinal Chemistry :
- Nurieva et al. (2015) synthesized derivatives of ethyl 7-oxoheptanoate, exploring their antiproliferative activities, an essential aspect of medicinal chemistry (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Environmental Applications :
- Sun and Pignatello (1993) identified ethyl acetate extracts in the study of advanced oxidation processes for wastewater treatment, indicating its utility in environmental applications (Sun & Pignatello, 1993).
Photophysical Research :
- Sathyamoorthi et al. (1994) discussed the treatment of ethyl compounds in forming laser-active complexes, relevant in photophysical studies (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Material Science :
- Kim et al. (1999) prepared electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl derivatives, showcasing the role of such compounds in material science (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).
Analytical Chemistry :
- Li (2007) developed a gas chromatography method for analyzing ethyl 7-chloro-2-oxohepanoate, showing its relevance in analytical chemistry (Li, 2007).
Future Directions
properties
IUPAC Name |
ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZVRYEAQLCQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645743 |
Source
|
Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
CAS RN |
898777-91-8 |
Source
|
Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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